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Compound of Interest

Compound Name: PRN1371

Cat. No.: B610203

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo
evaluation of PRN1371, a potent and selective irreversible covalent inhibitor of the fibroblast
growth factor receptor (FGFR) family of kinases.

Introduction

PRN1371 is an investigational drug that targets FGFR1, 2, 3, and 4, which are key drivers in
various cancers.[1][2][3] It acts as an ATP-competitive inhibitor, binding irreversibly to a
cysteine residue within the kinase active site, leading to sustained inhibition of FGFR signaling
even after the drug has been cleared from circulation.[1][2][4] Preclinical studies have
demonstrated its efficacy in multiple tumor xenograft and patient-derived xenograft (PDX)
models.[1][5][6] These notes are intended to provide researchers with the necessary
information to conduct their own in vivo studies with PRN1371.

Mechanism of Action: FGFR Signaling Inhibition

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRSs), leading to receptor
dimerization and transphosphorylation of the kinase domains. This activates downstream
signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for
cell proliferation, survival, and angiogenesis.[1][4] Genetic alterations such as mutations,
fusions, or amplifications of FGFRs can lead to aberrant activation of these pathways, driving
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tumor growth.[1] PRN1371 selectively inhibits FGFR1-4, thereby blocking these downstream

signaling events and inhibiting tumor growth.[1][3]
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Caption: PRN1371 inhibits the FGFR signaling pathway.
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The following tables summarize the in vitro potency and in vivo efficacy of PRN1371 from
preclinical studies.

Table 1: In Vitro Inhibitory Activity of PRN1371

Target IC50 (nM) Reference
FGFR1 0.7+0.1 [1]
FGFR2 1.3+0.2 [1]
FGFR3 41+0.7 [1]
FGFR4 19.3+4.7 [1]
CSF1R 8.1 [7]
VEGFR2 705 + 63 [8]

Table 2: Anti-proliferative Activity of PRN1371 in Cancer Cell Lines

FGFR
Cell Line Cancer Type . EC50 (nM) Reference
Alteration
] FGFR2
SNU-16 Gastric Cancer o 2.6 [6]
Amplification
RT4 Bladder Cancer FGFR3 Fusion 4.0 [6]
RT112 Bladder Cancer FGFR3 Fusion 4.1 [6]
Endometrial )
AN3-CA FGFR2 Mutation  43.3 [6]
Cancer
Hepatocellular FGFR4
LI7 ) ] 33.1 [6]
Carcinoma Overexpression
Hepatocellular FGFR4
JHH7 ) ] 231 [6]
Carcinoma Overexpression
Multiple FGFR3
OPM2 ) 14.0 [6]
Myeloma Translocation
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Table 3: In Vivo Efficacy of PRN1371 in Xenograft Models

Xenograft Dosing Tumor Growth
Cancer Type L Reference
Model Schedule Inhibition (%)
SNU-16 Gastric Cancer 10 mg/kg b.i.d. 68 [7109]
] 40 mg/kg b.i.d. (5 Sustained

SNU-16 Gastric Cancer ) [8]

days only) Regression

) ) Durable
LI1055 (PDX) Liver Cancer 15 mg/kg b.i.d. ) [8]
Regression

Experimental Protocols
Protocol 1: Preparation of PRN1371 Formulation for Oral
Gavage

This protocol describes the preparation of a suspension of PRN1371 suitable for oral
administration in mice.

Materials:

PRN1371 powder

Methylcellulose (0.5% wi/v) in sterile water

Sterile water for injection

Mortar and pestle or homogenizer

Stir plate and magnetic stir bar

Sterile tubes for storage
Procedure:

o Calculate the required amount of PRN1371 based on the desired concentration and final
volume.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.medchemexpress.com/PRN1371.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00360
https://www.researchgate.net/publication/320231761_The_Irreversible_Covalent_Fibroblast_Growth_Factor_Receptor_Inhibitor_PRN1371_Exhibits_Sustained_Inhibition_of_FGFR_after_Drug_Clearance
https://www.researchgate.net/publication/320231761_The_Irreversible_Covalent_Fibroblast_Growth_Factor_Receptor_Inhibitor_PRN1371_Exhibits_Sustained_Inhibition_of_FGFR_after_Drug_Clearance
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Weigh the PRN1371 powder accurately.

o Triturate the PRN1371 powder in a mortar with a small amount of the 0.5% methylcellulose
solution to create a smooth paste.

e Gradually add the remaining 0.5% methylcellulose solution while continuously stirring or
homogenizing to ensure a uniform suspension.

» Transfer the suspension to a sterile container and stir continuously with a magnetic stir bar
for at least 30 minutes before administration to maintain homogeneity.

e Prepare the formulation fresh daily. Store at 4°C for no more than 24 hours if necessary, and
re-suspend thoroughly before use.

Note: For studies in dogs, co-administration of citric acid has been shown to improve oral
absorption.[9] The specific formulation may need to be optimized depending on the animal
model and experimental design.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PRN1371 in
a subcutaneous xenograft mouse model.

Materials:

Female athymic nude mice (6-8 weeks old)

e Cancer cell line of interest (e.g., SNU-16)

o Matrigel (optional, can improve tumor take rate)

e PRN1371 formulation (from Protocol 1)

» Vehicle control (e.g., 0.5% methylcellulose)

o Calipers for tumor measurement

o Animal balance

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00360
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Procedure:
e Cell Implantation:

o Harvest cancer cells and resuspend in sterile PBS or culture medium at the desired
concentration (e.g., 5 x 1076 cells in 100 pL).

o If using, mix the cell suspension 1:1 with Matrigel on ice.
o Subcutaneously inject the cell suspension into the flank of each mouse.
e Tumor Growth and Randomization:

o Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor
volume can be calculated using the formula: Volume = (length x width"2) / 2.

o Once tumors reach a predetermined average size (e.g., 150-200 mm?), randomize the
mice into treatment and control groups.[6]

e Treatment Administration:

o Administer PRN1371 or vehicle control orally via gavage at the desired dose and schedule
(e.g., 10 mg/kg twice daily).

e Monitoring and Endpoints:
o Measure tumor volume and body weight 2-3 times per week.
o Monitor the animals for any signs of toxicity.

o The study can be terminated when tumors in the control group reach a specified size, or at
a predetermined time point.

o At the end of the study, euthanize the animals and collect tumors for further analysis (e.g.,
pharmacodynamics).

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://aacrjournals.org/cancerres/article/76/14_Supplement/1249/608307/Abstract-1249-PRN1371-an-irreversible-covalent
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Study Setup

Cancer Cell
Culture

'

Subcutaneous
Implantation in Mice

Moniforing

Monitor Tumor Growth

:

Randomize Mice into
Treatment & Control Groups

Treatment Phase

Oral Administration of
PRN1371 or Vehicle

:

Measure Tumor Volume
& Body Weight

Predefined Endpoint

Study E'ndpoint

Euthanasia &
Tumor Collection

:

Pharmacodynamic
& Efficacy Analysis

Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft efficacy study.
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Protocol 3: Pharmacodynamic Analysis of FGFR
Inhibition

This protocol describes the assessment of target engagement by measuring the
phosphorylation of FGFR in tumor tissue.

Materials:

Tumor tissue collected from the in vivo study (Protocol 2)
 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Homogenizer
o Bradford assay or BCA assay for protein quantification
o SDS-PAGE gels
o Western blotting apparatus and reagents
e Primary antibodies against phosphorylated FGFR (pFGFR) and total FGFR
e Secondary antibodies conjugated to HRP
e Chemiluminescent substrate
Procedure:
e Protein Extraction:
o Excise tumors at a specified time point after the final dose of PRN1371.
o Homogenize the tumor tissue in lysis buffer on ice.
o Centrifuge the lysate to pellet cellular debris and collect the supernatant.
e Protein Quantification:

o Determine the protein concentration of the tumor lysates using a standard protein assay.
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o Western Blotting:
o Normalize protein samples to the same concentration and run on an SDS-PAGE gel.
o Transfer the proteins to a PVDF or nitrocellulose membrane.
o Block the membrane to prevent non-specific antibody binding.
o Incubate the membrane with primary antibodies against pFGFR and total FGFR.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

o Develop the blot using a chemiluminescent substrate and visualize the protein bands.
e Analysis:
o Quantify the band intensities for pFGFR and total FGFR.

o The level of pFGFR relative to total FGFR will indicate the extent of target inhibition by
PRN1371. A reduction in pFGFR levels in the PRN1371-treated group compared to the
vehicle control group demonstrates target engagement.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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